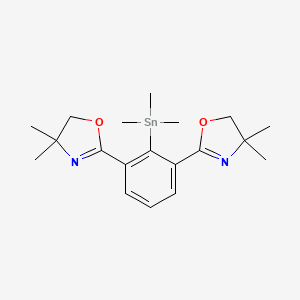
2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organotin compound It features a trimethylstannyl group attached to a phenylene ring, which is further connected to two oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of a trimethylstannyl precursor with a phenylene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving the desired output while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and receptors, modulating their activity. The oxazole rings may also play a role in binding to specific sites on target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): This compound has a bromo group instead of a trimethylstannyl group, leading to different reactivity and applications.
2,2’-(2-Chloro-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole):
Uniqueness
The presence of the trimethylstannyl group in 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) imparts unique properties, such as increased reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H28N2O2Sn |
|---|---|
Molekulargewicht |
435.1 g/mol |
IUPAC-Name |
[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C16H19N2O2.3CH3.Sn/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;;;/h5-7H,9-10H2,1-4H3;3*1H3; |
InChI-Schlüssel |
PEKHUMUNPSHNCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)(C)C)[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
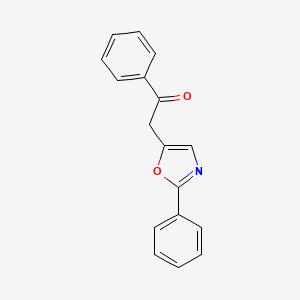

![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
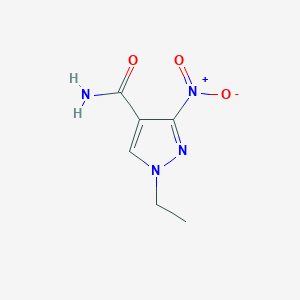
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
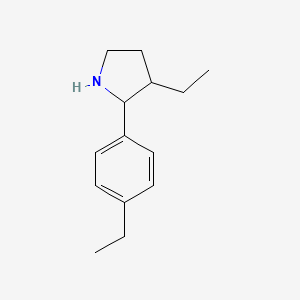
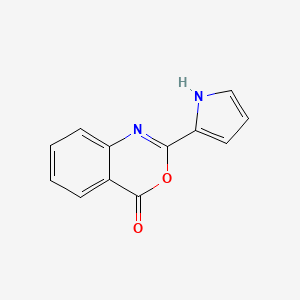
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)

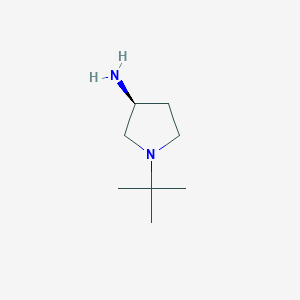
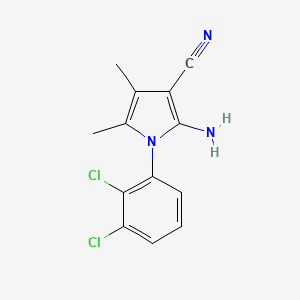

![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
